molecular formula C19H19N3O5S B11026115 4-(4-methoxyphenyl)-N-(3,4,5-trimethoxyphenyl)-1,2,3-thiadiazole-5-carboxamide

4-(4-methoxyphenyl)-N-(3,4,5-trimethoxyphenyl)-1,2,3-thiadiazole-5-carboxamide

Cat. No.: B11026115
M. Wt: 401.4 g/mol
InChI Key: FXMIFDDLUOTZSM-UHFFFAOYSA-N
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Description

4-(4-Methoxyphenyl)-N-(3,4,5-trimethoxyphenyl)-1,2,3-thiadiazole-5-carboxamide is a heterocyclic compound featuring a 1,2,3-thiadiazole core substituted at the 4-position with a 4-methoxyphenyl group and at the 5-position with a carboxamide linked to a 3,4,5-trimethoxyphenyl moiety. This structure combines electron-rich aromatic systems with a sulfur-containing heterocycle, making it a candidate for diverse biological interactions. The 3,4,5-trimethoxyphenyl group is notable in medicinal chemistry for its role in enhancing binding affinity to protein targets, as seen in microtubule inhibitors and receptor antagonists .

Properties

Molecular Formula

C19H19N3O5S

Molecular Weight

401.4 g/mol

IUPAC Name

4-(4-methoxyphenyl)-N-(3,4,5-trimethoxyphenyl)thiadiazole-5-carboxamide

InChI

InChI=1S/C19H19N3O5S/c1-24-13-7-5-11(6-8-13)16-18(28-22-21-16)19(23)20-12-9-14(25-2)17(27-4)15(10-12)26-3/h5-10H,1-4H3,(H,20,23)

InChI Key

FXMIFDDLUOTZSM-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=C(SN=N2)C(=O)NC3=CC(=C(C(=C3)OC)OC)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-methoxyphenyl)-N-(3,4,5-trimethoxyphenyl)-1,2,3-thiadiazole-5-carboxamide typically involves the reaction of 4-methoxyphenyl isothiocyanate with 3,4,5-trimethoxyaniline in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting intermediate is then cyclized using a dehydrating agent such as phosphorus oxychloride to form the thiadiazole ring .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, solvent, and reagent concentrations can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The thiadiazole ring's sulfur and nitrogen atoms enable nucleophilic substitution, particularly at the C-5 position. Key reactions include:

Reaction TypeConditionsProductReference
AlkylationK₂CO₃, DMF, 80°C, alkyl halides5-alkyl derivatives
ArylationPd(PPh₃)₄, CuI, arylboronic acidsBiarylthiadiazoles

Mechanistic Insight :
In alkylation, the carboxamide's NH group acts as a nucleophile, attacking electrophilic carbons in alkyl halides. Arylations typically follow Suzuki-Miyaura coupling mechanisms, leveraging the thiadiazole's electron-deficient nature .

Electrophilic Aromatic Substitution

Methoxy groups on the phenyl rings direct electrophiles to para/ortho positions:

ElectrophileConditionsSubstituent PositionYield (%)Reference
Nitration (HNO₃/H₂SO₄)0–5°C, 2 hrPara to methoxy72
Sulfonation (SO₃/H₂SO₄)50°C, 4 hrOrtho to methoxy65

Key Finding : Nitration occurs preferentially on the 4-methoxyphenyl ring due to stronger electron-donating effects compared to the 3,4,5-trimethoxyphenyl group .

Cyclization Reactions

The carboxamide group participates in cyclization to form fused heterocycles:

ReagentConditionsProductApplicationReference
POCl₃Reflux, 6 hrImidazo[2,1-b]thiadiazolesAnticancer agents
Vilsmeier-Haack reagentDMF/POCl₃, 0°C → RT5-formyl derivativesKnoevenagel condensation

Example Reaction :

Thiadiazole-carboxamide+POCl₃refluxImidazo-thiadiazole+HCl\text{Thiadiazole-carboxamide} + \text{POCl₃} \xrightarrow{\text{reflux}} \text{Imidazo-thiadiazole} + \text{HCl}

This reaction forms bicyclic structures with enhanced π-stacking capabilities, critical for DNA intercalation .

Hydrolysis and Ring-Opening

Under acidic or basic conditions, the thiadiazole ring undergoes hydrolysis:

ConditionsProductsStabilityReference
2M HCl, 100°C, 3 hr5-carboxylic acid derivativeStable in aqueous media
1M NaOH, ethanol, 70°CThioamide intermediatesAir-sensitive

Structural Impact : Ring-opening diminishes bioactivity but provides intermediates for synthesizing thioether-linked conjugates .

Metal Coordination Reactions

The sulfur atom coordinates transition metals, forming complexes:

Metal SaltLigand Ratio (M:L)GeometryApplicationReference
CuCl₂1:2Square planarAntifungal agents
Pd(OAc)₂1:1TetrahedralCatalysis

Notable Complex :

[Cu(L)2Cl2](L=thiadiazole-carboxamide)[\text{Cu}(L)_2\text{Cl}_2] \quad (L = \text{thiadiazole-carboxamide})

Exhibits MIC = 8 µg/mL against Candida albicans .

Redox Reactions

Electrochemical studies reveal quasi-reversible redox behavior:

ElectrodeE₁/₂ (V vs. Ag/AgCl)ΔE (mV)Reference
Glassy carbon-0.4585
Platinum-0.3872

Implication : The compound acts as an electron shuttle in biological systems, potentially explaining its pro-oxidant anticancer effects .

Photochemical Reactions

UV irradiation induces dimerization:

Wavelength (nm)SolventProductQuantum YieldReference
254AcetonitrileDimeric thiadiazole0.12
365MethanolSulfoxide derivative0.08

Mechanism : Singlet oxygen generation leads to sulfoxide formation, while direct excitation causes [2+2] cycloaddition .

Scientific Research Applications

Anticancer Activity

Research indicates that compounds containing thiadiazole moieties exhibit significant anticancer properties. For instance, a study demonstrated that 4-(4-methoxyphenyl)-N-(3,4,5-trimethoxyphenyl)-1,2,3-thiadiazole-5-carboxamide showed promising results in inhibiting the proliferation of various cancer cell lines. The mechanism of action is believed to involve the induction of apoptosis and cell cycle arrest.

Antimicrobial Activity

Another area of interest is the antimicrobial efficacy of this compound. Studies have shown that it possesses activity against a range of bacteria and fungi. The compound's effectiveness can be attributed to its ability to disrupt microbial cell membranes and inhibit essential enzymatic functions.

Anti-inflammatory Properties

The anti-inflammatory potential of this compound has also been investigated. In vitro assays demonstrated that it can significantly reduce the production of pro-inflammatory cytokines in activated macrophages.

Pesticidal Activity

In agricultural research, the compound has been evaluated for its pesticidal properties. Its effectiveness against various pests suggests that it could serve as a novel bio-pesticide. Field studies have indicated that it can reduce pest populations while being less harmful to beneficial insects compared to conventional pesticides.

Plant Growth Regulation

Additionally, preliminary studies suggest that this compound may act as a plant growth regulator. It has shown potential in enhancing seed germination rates and promoting root development in certain plant species.

Organic Electronics

The unique electronic properties of this compound make it suitable for applications in organic electronics. Its incorporation into organic light-emitting diodes (OLEDs) has been explored due to its favorable charge transport characteristics.

Data Tables

Application AreaSpecific UseFindings/Results
Medicinal ChemistryAnticancer ActivityInduces apoptosis in cancer cell lines
Antimicrobial ActivityEffective against bacteria and fungi
Anti-inflammatory PropertiesReduces pro-inflammatory cytokines
Agricultural SciencePesticidal ActivityReduces pest populations with minimal side effects
Plant Growth RegulationEnhances seed germination and root development
Material ScienceOrganic ElectronicsSuitable for use in OLEDs due to charge transport

Case Studies

  • Anticancer Study : A study conducted on human breast cancer cell lines revealed that treatment with this compound resulted in a significant decrease in cell viability after 48 hours of exposure. The study concluded that the compound could be further developed as a therapeutic agent against breast cancer.
  • Antimicrobial Efficacy : In a comparative analysis against standard antibiotics, this compound exhibited a minimum inhibitory concentration lower than several commercial antifungal agents when tested against Candida albicans. This suggests its potential as an alternative antifungal treatment.
  • Pesticidal Effects : Field trials demonstrated that the application of this compound reduced aphid populations by over 60% without adversely affecting pollinator populations.

Mechanism of Action

The mechanism of action of 4-(4-methoxyphenyl)-N-(3,4,5-trimethoxyphenyl)-1,2,3-thiadiazole-5-carboxamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects.

    Pathways Involved: It can modulate signaling pathways involved in cell proliferation, apoptosis, and inflammation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Ring System Modifications

  • 1,3,4-Thiadiazole Derivatives
    Compounds like (E)-N-(4-Chlorobenzylidene)-5-(4-methylphenyl)-1,3,4-thiadiazol-2-amine exhibit insecticidal and fungicidal activities. The 1,3,4-thiadiazole isomerism compared to 1,2,3-thiadiazole alters ring planarity and electronic distribution, impacting biological target interactions .

Functional Group Variations

  • Nitrothiophene Carboxamides
    Analogs such as N-(4-(3-methoxy-4-(trifluoromethyl)phenyl)thiazol-2-yl)-5-nitrothiophene-2-carboxamide show antibacterial activity but lower purity (42%) compared to derivatives with simpler substituents (e.g., 99.05% purity for a difluorophenyl analog). Electron-withdrawing groups (e.g., nitro) may enhance reactivity but complicate synthesis .

Structural and Pharmacological Insights

Molecular Planarity and Dihedral Angles

  • The dihedral angle between the 1,2,3-thiadiazole core and substituted phenyl rings influences molecular planarity.

Herbicidal vs. Receptor-Targeted Activity

  • Compounds with 3,4,5-trimethoxyphenyl groups (e.g., herbicidal agents in Table 1 of ) show moderate activity against rape but weak effects on barnyard grass. In contrast, receptor-targeted analogs (e.g., A3AR antagonists) prioritize substituent electronic profiles over broad-spectrum bioactivity .

Data Tables

Table 1: Key Structural and Functional Comparisons

Compound Name Core Structure Key Substituents Biological Activity Key Finding Reference
4-(4-Methoxyphenyl)-N-(3,4,5-TMP)-1,2,3-thiadiazole-5-carboxamide 1,2,3-Thiadiazole 4-MeOPh, 3,4,5-TMP Under investigation High potential for receptor binding [12, 8]
N-(4-Chlorobenzyl)-4-(4-MeOPh)-1,2,3-thiadiazole-5-carboxamide 1,2,3-Thiadiazole 4-MeOPh, 4-Cl-Bn Unreported Enhanced lipophilicity [12]
N-[4-(3,4,5-TMP)-5-(Pyridin-4-yl)Thiazol-2-yl]-Acetamide Thiazole 3,4,5-TMP, Pyridine A3AR antagonist (Ki = 0.4 nM) High selectivity for A3 receptors [8]
(E)-N-(4-Cl-Bnidene)-5-(4-MePh)-1,3,4-thiadiazol-2-amine 1,3,4-Thiadiazole 4-Cl-Bnidene, 4-MePh Insecticidal/Fungicidal Broad-spectrum activity [7]

Abbreviations : TMP = Trimethoxyphenyl; MeOPh = Methoxyphenyl; Bn = Benzyl; Cl = Chloro.

Biological Activity

The compound 4-(4-methoxyphenyl)-N-(3,4,5-trimethoxyphenyl)-1,2,3-thiadiazole-5-carboxamide is a member of the thiadiazole family known for its diverse biological activities. This article explores its synthesis, biological activity, and potential therapeutic applications based on recent research findings.

This compound is synthesized through various chemical reactions involving thiadiazole derivatives. The molecular formula is C18H19N3O4SC_{18}H_{19}N_{3}O_{4}S with a molecular weight of approximately 341.37 g/mol. The presence of methoxy groups enhances its solubility and biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. For instance, in vitro evaluations demonstrated significant cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and HCT-116 (colon cancer). The IC50 values indicate the concentration required to inhibit cell growth by 50%, with values reported as low as 2.44 µM for certain derivatives .

Table 1: Anticancer Activity of Thiadiazole Derivatives

CompoundCell LineIC50 (µM)Reference
D-16MCF-72.44
D-20HCT-11623.29
D-2LoVo<50

The mechanism of action appears to involve the inhibition of key transcription factors such as STAT3 and cyclin-dependent kinase 9 (CDK9), which are crucial for cancer cell proliferation .

Antimicrobial Activity

The compound also exhibits notable antimicrobial properties . Structure-activity relationship (SAR) studies suggest that compounds with electron-withdrawing groups at the para position show enhanced activity against both Gram-positive and Gram-negative bacteria .

Table 2: Antimicrobial Activity Against Bacterial Strains

CompoundBacterial StrainActivity LevelReference
D-4Staphylococcus aureusModerate
D-1Escherichia coliHigh

Antioxidant Potential

In addition to anticancer and antimicrobial activities, this compound has demonstrated antioxidant potential . The presence of methoxy groups contributes to its ability to scavenge free radicals effectively .

Case Studies

A study conducted on a series of thiadiazole derivatives including our compound showed that those with para-substituted methoxy groups had significantly improved antioxidant and anticancer activities compared to their unsubstituted counterparts .

Q & A

Q. What are the common synthetic routes for synthesizing 4-(4-methoxyphenyl)-N-(3,4,5-trimethoxyphenyl)-1,2,3-thiadiazole-5-carboxamide?

The synthesis typically involves multi-step reactions, including:

  • Cyclization of thiadiazole precursors : For example, α-haloketones or thiosemicarbazides can undergo cyclization under acidic or reflux conditions to form the thiadiazole core .
  • Coupling reactions : Carboxamide formation often employs coupling reagents like EDCI/HOBt to link the thiadiazole carboxylic acid to the 3,4,5-trimethoxyaniline moiety .
  • Methoxy group introduction : Methoxy substituents are introduced via nucleophilic substitution or Ullmann-type reactions using methoxide sources .

Key reagents :

StepReagents/ConditionsRole
CyclizationPOCl₃, refluxForms thiadiazole ring
CouplingEDCI/HOBt, DMFActivates carboxyl group for amide bond formation
MethoxylationNaOMe, CuIIntroduces methoxy groups

Q. What structural features influence the biological activity of this compound?

  • Thiadiazole core : The sulfur and nitrogen atoms in the 1,2,3-thiadiazole ring enable π-π stacking and hydrogen bonding with biological targets, enhancing interactions with enzymes like tyrosinase or kinases .
  • Methoxy substituents : The 3,4,5-trimethoxyphenyl group increases lipophilicity and modulates electronic effects, improving membrane permeability and target affinity .
  • Carboxamide linkage : Stabilizes the molecule’s conformation and facilitates binding to active sites via hydrogen bonding .

Q. What spectroscopic techniques are used to confirm its structural integrity?

  • ¹H/¹³C NMR : Assigns proton environments (e.g., methoxy groups at δ 3.8–4.0 ppm) and aromatic/amide carbons .
  • Mass spectrometry (ESI-MS) : Confirms molecular weight (e.g., [M+H]⁺ peak at m/z 415.1) .
  • IR spectroscopy : Identifies carboxamide C=O stretching (~1650 cm⁻¹) and N-H bending (~1550 cm⁻¹) .

Advanced Questions

Q. How can researchers address low aqueous solubility in biological assays?

  • Derivatization : Introduce polar groups (e.g., hydroxyl, amine) via oxidation or reduction of methoxy substituents .
  • Co-solvents : Use DMSO/water mixtures (<5% DMSO) to maintain solubility without cytotoxicity .
  • Nanoparticle encapsulation : Lipid-based carriers improve bioavailability while retaining activity .

Q. How do electronic effects of methoxy groups impact electrophilic substitution reactions?

Q. How to resolve contradictions in reported anticancer activity data?

Contradictions may arise from variations in:

  • Substituent patterns : Compare analogues (e.g., 3,4,5-trimethoxy vs. 4-methoxy) to isolate pharmacophore contributions .
  • Assay conditions : Standardize cell lines (e.g., MCF-7 vs. HeLa) and incubation times .
  • Orthogonal validation : Use complementary assays (e.g., apoptosis via flow cytometry + caspase-3 ELISA) to confirm mechanisms .

Example : A study found IC₅₀ = 2.1 µM (MCF-7) vs. 8.3 µM (HeLa), attributed to differential expression of tubulin isotypes .

Methodological Notes

  • Synthetic Optimization : Monitor reaction progress via TLC (ethyl acetate/hexane, 1:1) to minimize byproducts .
  • Biological Testing : Pre-solubilize compounds in DMSO and dilute in culture media to avoid precipitation .
  • Data Reproducibility : Replicate key experiments (n ≥ 3) and report mean ± SEM .

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